molecular formula C12H12O2 B8351158 3-(3-Hydroxy-phenyl)-cyclohex-2-enone

3-(3-Hydroxy-phenyl)-cyclohex-2-enone

Cat. No. B8351158
M. Wt: 188.22 g/mol
InChI Key: GDLILFYGISDSBR-UHFFFAOYSA-N
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Patent
US08003692B2

Procedure details

Synthesized from 3-bromocyclohex-2-enone and 3-hydroxyphenylboronic acid according to the general procedure described for the Suzuki coupling. Purification by automated flash chromatography yielded the product (83 mg, 64%) as a pale yellow solid. 1H NMR (300 MHz, CD3OD): δ 7.22 (t, J=7.8 Hz 1H), 7.05 (ddd, J=7.8, 1.5, 0.9 Hz, 1H), 6.98 (t, J=1.5 Hz, 1H), 6.83 (ddd, J=8.1, 2.4, 1.2 Hz, 1H), 6.31 (t, J=1.2 Hz, 1H), 2.79 (td, J=6.0, 1.5 Hz, 2H), 2.46 (t, J=6.0 Hz, 2H), 2.12 (quintet, J=6.6 Hz, 2H). 13C (75 MHz, CD3OD): 202.5, 163.4, 158.8, 141.3, 130.7, 125.2, 118.4, 118.2, 113.8, 38.1, 29.2, 23.9. LCMS (ESI): mass calcd for (C12H12O2) m/z 188.08; measured [M+H]+: m/z 189.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[OH:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][CH:15]=1>>[OH:8][C:4]1[CH:3]=[C:2]([C:14]2[CH2:13][CH2:12][CH2:11][C:10](=[O:9])[CH:15]=2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by automated flash chromatography

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C1=CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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